molecular formula C21H19F3N2O B8388852 1,2,3,4-Tetrahydro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol CAS No. 104628-34-4

1,2,3,4-Tetrahydro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol

Cat. No.: B8388852
CAS No.: 104628-34-4
M. Wt: 372.4 g/mol
InChI Key: IJPJFSRSZPHFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-9-(((2-(trifluoromethyl)phenyl)methyl)amino)-1-acridinol is a useful research compound. Its molecular formula is C21H19F3N2O and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

104628-34-4

Molecular Formula

C21H19F3N2O

Molecular Weight

372.4 g/mol

IUPAC Name

9-[[2-(trifluoromethyl)phenyl]methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C21H19F3N2O/c22-21(23,24)15-8-3-1-6-13(15)12-25-20-14-7-2-4-9-16(14)26-17-10-5-11-18(27)19(17)20/h1-4,6-9,18,27H,5,10-12H2,(H,25,26)

InChI Key

IJPJFSRSZPHFNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of dry THF was dissolved 4.31 g of 3,4-dihydro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one and the mechanically stirred solution was cooled to 10° C. under nitrogen. To it was added 5.8 ml of 1M LiAlH4 in THF dropwise over 15 minutes. Within 0.5 hours of addition the reaction was complete by TLC, so it was quenched with 1 ml of saturated ammonium chloride and the salts were filtered. The filtrate was evaporated to a solid which was dissolved in dichloromethane. The dichloromethane solution was dried over anhydrous magnesium sulfate and filtered. The filtrate was refluxed and pentane was added to effect crystallization. The crystals were collected from the cooled mother liquor to yield 3.44 g of solid, mp 158°-160° C.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3,4-dihydro-9-(2-trifluoromethylbenzylamino)acridin-1(2H)-one
Quantity
4.31 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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